molecular formula C21H13F4N3O2S2 B2549207 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1261001-63-1

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2549207
CAS RN: 1261001-63-1
M. Wt: 479.47
InChI Key: UCIFWRHGZQVJGQ-UHFFFAOYSA-N
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Description

Quantum Chemical Insight and Molecular Docking Analysis

The first paper provides a comprehensive analysis of the molecular structure and interactions of a novel antiviral molecule, which is closely related to the compound . The study utilized quantum chemical methods, specifically the density functional B3LYP method with the 6-311G++(d,p) basis set, to determine the equilibrium geometry and vibrational assignments of the molecule. The analysis revealed a near-planarity between the phenyl and pyrimidine rings, which is significant for the molecule's interactions and stability. The substitution of a highly electronegative fluorine atom and the presence of intermolecular contacts due to the amino pyrimidine were also examined. The NBO analysis indicated the formation of strong hydrogen-bonded interactions, which are crucial for the molecule's antiviral properties, particularly against SARS-CoV-2 protein, as demonstrated by molecular docking studies. The binding energy of -8.7 kcal/mol suggests a strong potential for the molecule to interact with the SARS-CoV-2 protease, which is a key target for COVID-19 therapeutics .

Crystal Structure and Conformation Analysis

The second paper focuses on the crystal structures of compounds that share a core structure with the target molecule. The study highlights the folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined at specific angles to the benzene ring. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. Understanding the conformational preferences and the stabilization factors of such molecules is essential for predicting their behavior in biological systems and for the design of new compounds with improved efficacy and stability .

Scientific Research Applications

Quantum Chemical Insights and Antiviral Applications

A study by Mary et al. (2020) provided quantum chemical insight into a similar molecule, highlighting its potential as an antiviral agent, particularly against COVID-19. The research detailed the molecule's synthesis, spectral characterization, and molecular docking studies against SARS-CoV-2 protein, suggesting its potential to irreversibly interact with the virus's protease. This study underscores the molecule's significance in developing antiviral therapies, especially in the context of the global pandemic (Mary et al., 2020).

Radiosynthesis for Imaging Applications

Radioligands based on similar compounds have been developed for imaging the translocator protein (18 kDa) with PET, a technique vital for neurological research and diagnostics. Dollé et al. (2008) described the synthesis of a selective radioligand, showcasing the compound's utility in medical imaging and its potential in studying brain diseases and neuroinflammation (Dollé et al., 2008).

Antitumor and Antimicrobial Properties

Gangjee et al. (2008) explored derivatives of thieno[2,3-d]pyrimidine as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potent antitumor properties. This research contributes to the understanding of such compounds as promising candidates for cancer therapy (Gangjee et al., 2008). Furthermore, Majithiya and Bheshdadia (2022) synthesized pyrimidine-triazole derivatives with notable antimicrobial activity, adding another dimension to the compound's potential applications in treating infections (Majithiya & Bheshdadia, 2022).

Herbicidal Activity

Research by Wu et al. (2011) on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives demonstrated significant herbicidal activity against dicotyledonous weeds, indicating the compound's utility in agricultural applications (Wu et al., 2011).

properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N3O2S2/c22-14-3-1-2-4-16(14)28-19(30)18-15(9-10-31-18)27-20(28)32-11-17(29)26-13-7-5-12(6-8-13)21(23,24)25/h1-10H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIFWRHGZQVJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

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